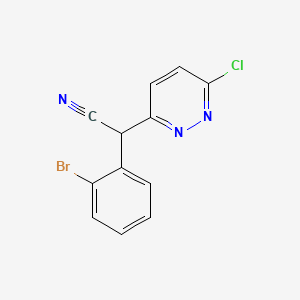

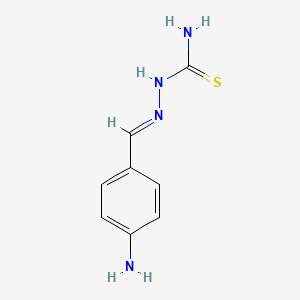

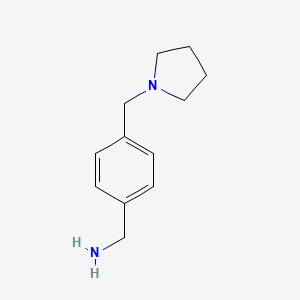

![molecular formula C7H6BrN3O B1276491 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol CAS No. 116035-73-5](/img/structure/B1276491.png)

6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol

Overview

Description

The compound "6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol" is a derivative of the imidazo[4,5-b]pyridine class, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives, including those with bromo substituents, has been explored through various methods. One efficient method for synthesizing polysubstituted imidazo[1,2-a]pyridines involves a microwave-assisted one-pot cyclization followed by Suzuki coupling and palladium-catalyzed heteroarylation, which yields good results from halogenated precursors . Although the specific compound is not directly synthesized in the referenced studies, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a closely related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated using single-crystal X-ray diffraction data. This compound crystallizes in the monoclinic space group and its structure is stabilized by π-π interactions and intermolecular hydrogen bonding . These findings provide insights into the potential molecular geometry and intermolecular interactions that could be expected for "this compound".

Chemical Reactions Analysis

The chemical reactivity of imidazo[4,5-b]pyridine derivatives can be inferred from studies on similar compounds. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and characterized, indicating that these compounds can undergo further chemical transformations such as alkylation reactions . This suggests that "this compound" may also participate in various chemical reactions, potentially leading to a wide range of derivatives with different properties and biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar brominated imidazo[4,5-b]pyridine derivatives can be used to infer some characteristics. These compounds typically exhibit solid-state properties influenced by their crystalline structure and intermolecular forces . The presence of a bromine atom suggests that the compound would have significant mass and could be reactive in electrophilic substitution reactions due to the bromine's ability to act as a good leaving group .

Scientific Research Applications

Chemical Synthesis and Derivatives

- Nitration Process : The compound undergoes nitration to form nitro and dinitro derivatives, indicating its utility in chemical synthesis and modification (Smolyar et al., 2007).

- Derivatives as Corrosion Inhibitors : Derivatives of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol have been evaluated for their potential as corrosion inhibitors for mild steel, showing high inhibition performance (Saady et al., 2021).

Structural and Spectroscopic Analysis

- Halogenation and Structural Analysis : Studies on halogenation of related compounds provide insights into the structural dynamics and chemical properties of this compound (Yutilov et al., 2005).

- Vibrational Spectra and Molecular Structure : Detailed analysis of the vibrational spectra and molecular structure of this compound and its derivatives, including X-ray and molecular structure determination (Lorenc et al., 2008).

Biological and Pharmacological Potential

- Anticancer and Antimicrobial Activity : Synthesized derivatives have been screened for anticancer and antimicrobial activities, with some showing significant effects (Shelke et al., 2017).

- Inhibition of Tyrosyl-tRNA Synthetase : Novel derivatives were evaluated as potential inhibitors of tyrosyl-tRNA synthetase, a key enzyme, indicating therapeutic potential (Jabri et al., 2023).

- Antiproliferative Activity : Derivatives have been synthesized and tested for antiproliferative activity against human cancer cell lines, indicating their potential as anticancer agents (Liszkiewicz et al., 2007).

Future Directions

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Imidazole compounds are known to interact with various biological targets due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole compounds are known to affect a wide range of pathways due to their diverse biological activities

Result of Action

Given the diverse biological activities of imidazole compounds , it is plausible that this compound could have multiple effects at the molecular and cellular levels.

properties

IUPAC Name |

6-bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-3-4(8)2-5-6(9-3)11-7(12)10-5/h2H,1H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEUCAYEKFZDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)NC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419941 | |

| Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 6-bromo-1,3-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116035-73-5 | |

| Record name | 6-Bromo-1,3-dihydro-5-methyl-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116035-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 6-bromo-1,3-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-5-METHYL-1H-IMIDAZO(4,5-B)PYRIDIN-2-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276408.png)

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)